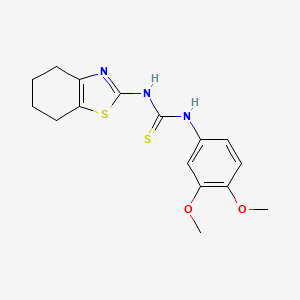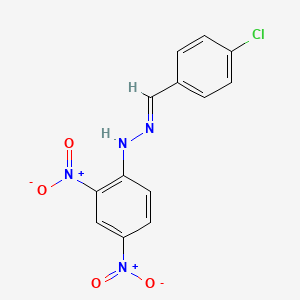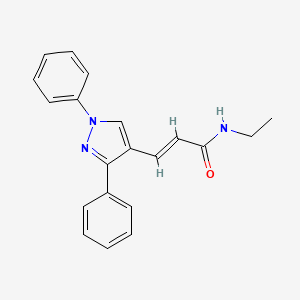![molecular formula C17H13N3 B5700493 2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
2-(2-phenylhydrazino)benzo[cd]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylhydrazino)benzo[cd]indole (PBBI) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PBBI is a heterocyclic compound that contains a phenylhydrazine group and an indole ring system. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. PBBI has been found to have biochemical and physiological effects that make it useful in research applications. In
Mécanisme D'action
2-(2-phenylhydrazino)benzo[cd]indole has been found to interact with DNA through intercalation, which involves the insertion of the indole ring system between the base pairs of DNA. This interaction can lead to the stabilization of DNA, which can prevent the replication and transcription of DNA. This compound has also been found to induce DNA damage through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells. This compound has been found to activate the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-phenylhydrazino)benzo[cd]indole has several advantages for lab experiments, including its high selectivity and sensitivity for DNA damage detection. This compound has also been found to have low toxicity, making it a safe compound to use in research applications. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological assays. Additionally, this compound can undergo photobleaching, which can reduce its fluorescence intensity over time.
Orientations Futures
There are several future directions for 2-(2-phenylhydrazino)benzo[cd]indole, including the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, this compound can be modified to improve its solubility and stability in biological systems. This compound can also be used in the development of new biosensors for the detection of other biomolecules, such as proteins and carbohydrates. Finally, this compound can be used in the development of new anticancer agents that can selectively target cancer cells.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have several scientific research applications, including as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. This compound has several advantages for lab experiments, including its high selectivity and sensitivity for DNA damage detection, but also has some limitations, including its limited solubility in aqueous solutions. There are several future directions for this compound, including the development of new synthesis methods and the development of new biosensors and anticancer agents.
Méthodes De Synthèse
2-(2-phenylhydrazino)benzo[cd]indole can be synthesized using various methods, including the condensation of 2-aminobenzoic acid with phenylhydrazine in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. Another method involves the reaction of 2-nitrobenzoic acid with phenylhydrazine in the presence of a reducing agent, such as iron powder or zinc dust. The resulting compound can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(2-phenylhydrazino)benzo[cd]indole has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage. This compound has been found to selectively bind to DNA lesions, such as abasic sites, and emit fluorescence, making it a useful tool for DNA damage detection. This compound has also been used as a potential anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been used in the development of biosensors for the detection of neurotransmitters, such as dopamine and serotonin.
Propriétés
IUPAC Name |
1-benzo[cd]indol-2-yl-2-phenylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-8-13(9-3-1)19-20-17-14-10-4-6-12-7-5-11-15(18-17)16(12)14/h1-11,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRWLIIVHIMMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)

![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)
